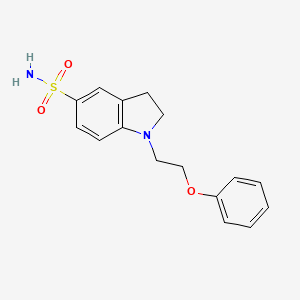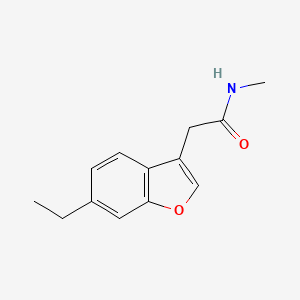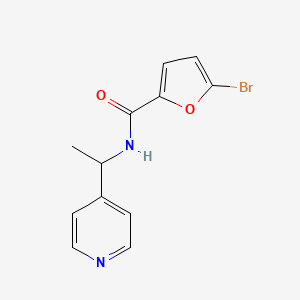
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide is a chemical compound that belongs to the furan class of compounds. It is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide acts as a potent inhibitor of the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets, which leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetic models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in lab experiments has several advantages. It is a potent inhibitor of the PKB/Akt pathway, which makes it a valuable tool for investigating the role of this pathway in various diseases. Additionally, it has been shown to have low toxicity, which makes it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, its potency as an inhibitor of the PKB/Akt pathway can lead to off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Additionally, its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders can be further explored. Finally, the development of more potent and selective inhibitors of the PKB/Akt pathway can be pursued to overcome the limitations of this compound.
Synthesis Methods
The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridineethanol to form the intermediate, which is further reacted with bromine to yield the final product.
Scientific Research Applications
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the PKB/Akt pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been used in various studies to investigate the role of the PKB/Akt pathway in various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8(9-4-6-14-7-5-9)15-12(16)10-2-3-11(13)17-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBRBBIHCTXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)
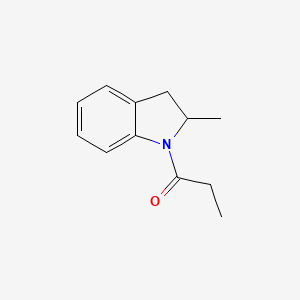
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
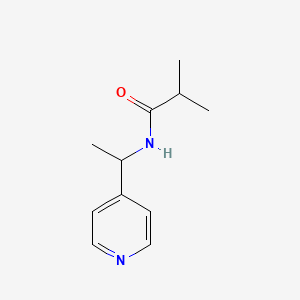
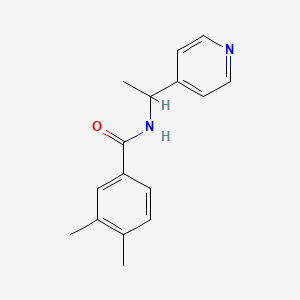
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)
